molecular formula C23H19FN2O3S2 B2965910 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941907-35-3

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2965910
CAS No.: 941907-35-3
M. Wt: 454.53
InChI Key: CJIVVZDFPMEBNU-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C23H19FN2O3S2 and its molecular weight is 454.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives related to benzo[d]thiazol-2-yl and their characterization have been a focal point of research. For instance, Manolov et al. (2021) reported the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a flurbiprofen derivative, analyzed via spectral data to understand its structure better (Manolov, Ivanov, & Bojilov, 2021). This demonstrates the compound's relevance in synthesizing and characterizing novel chemical entities.

Biological Activities

Several studies have highlighted the biological activities of compounds containing benzo[d]thiazol-2-yl moieties. Farag et al. (2012) synthesized heterocyclic compounds incorporating a sulfonamide thiazole moiety, showing anticonvulsant activity in some derivatives (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012). This indicates the potential of such compounds in developing anticonvulsant therapies.

Novel Compounds Development

Research into benzo[d]thiazol-2-yl derivatives extends into the development of novel compounds with potential applications in various fields. For example, He et al. (2015) explored the synthetic application of fluorinated sulfinate salts derived from benzo[d]thiazol-2-yl sulfones, showcasing their use in organic synthesis (He, Tan, Ni, & Hu, 2015). Additionally, Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds with benzenesulfonamide derivative groups, highlighting their high singlet oxygen quantum yield for potential application in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Mechanism of Action

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-16-11-13-17(14-12-16)31(28,29)15-5-10-22(27)25-19-7-2-1-6-18(19)23-26-20-8-3-4-9-21(20)30-23/h1-4,6-9,11-14H,5,10,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIVVZDFPMEBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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